![molecular formula C16H17ClN6O2 B2552027 (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 374912-02-4](/img/structure/B2552027.png)
(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN6O2 and its molecular weight is 360.8. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- STK839842 is a potent inhibitor of serine/threonine kinase 38 (STK38), which plays a crucial role in cell signaling pathways. By blocking STK38 activity, this compound can modulate cellular processes such as cell cycle regulation, apoptosis, and cell migration .
- STK839842 has shown promise in cancer studies. Its kinase inhibitory properties make it a potential candidate for targeted therapies against specific cancer types. Researchers investigate its effects on tumor growth, metastasis, and drug resistance .
- Neurodegenerative diseases like Alzheimer’s and Parkinson’s involve abnormal kinase activity. STK839842’s ability to inhibit kinases may offer neuroprotective effects. Studies explore its impact on neuronal survival, synaptic plasticity, and cognitive function .
- STK839842 influences stress response pathways. It may enhance cellular resilience by modulating stress-related kinases. Researchers examine its effects on oxidative stress, heat shock response, and autophagy .
- Chronic inflammation contributes to various diseases. STK839842’s kinase inhibition could attenuate inflammatory responses. Investigations focus on its impact on cytokine production, NF-κB signaling, and immune cell activation .
- Pharmaceutical companies explore STK839842 as a lead compound for drug development. Its kinase inhibitory profile makes it valuable for designing novel therapeutics. Researchers optimize its structure for improved efficacy and safety .
Kinase Inhibition
Cancer Research
Neuroprotection
Cellular Stress Response
Anti-Inflammatory Properties
Drug Development
properties
IUPAC Name |
8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c1-4-23-12-13(21(2)16(25)22(3)14(12)24)19-15(23)20-18-9-10-7-5-6-8-11(10)17/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNHPBHJPYRDTC-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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